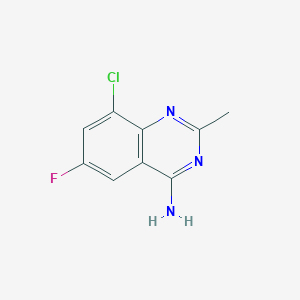
1-(3-Methyl-5-vinylpyridin-2-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-5-vinylpyridin-2-yl)azepane is a heterocyclic compound featuring a seven-membered azepane ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of the nitro group into a singlet nitrene under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system . Another approach involves the Beckmann rearrangement of functionalized piperidones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the manufacturer.
化学反応の分析
Types of Reactions
1-(3-Methyl-5-vinylpyridin-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated azepane derivatives.
科学的研究の応用
1-(3-Methyl-5-vinylpyridin-2-yl)azepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Medicine: Its structural properties make it a candidate for the development of new pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound’s azepane ring can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Piperidine: A six-membered nitrogen heterocycle commonly found in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen heterocycle also frequently used in drug discovery.
Azepane: The parent seven-membered nitrogen heterocycle.
Uniqueness
1-(3-Methyl-5-vinylpyridin-2-yl)azepane is unique due to its combination of a seven-membered azepane ring with a pyridine ring, providing distinct structural and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel materials and pharmaceuticals .
特性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC名 |
1-(5-ethenyl-3-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C14H20N2/c1-3-13-10-12(2)14(15-11-13)16-8-6-4-5-7-9-16/h3,10-11H,1,4-9H2,2H3 |
InChIキー |
BDVXDRREMARJSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)
![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)





![4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)
![3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11891917.png)

![N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11891927.png)

